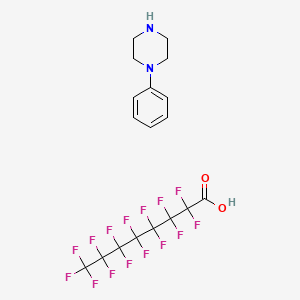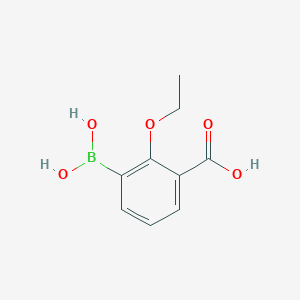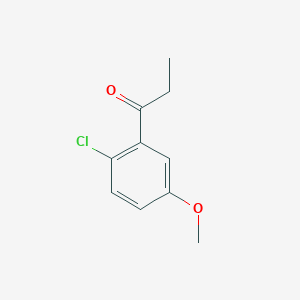
2-Ethoxy-3-fluoro-1,4-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-fluoro-1,4-diiodobenzene is an organic compound with the molecular formula C8H7FI2O. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by iodine atoms, the hydrogen atom at position 3 is replaced by a fluorine atom, and the hydrogen atom at position 2 is replaced by an ethoxy group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-fluoro-1,4-diiodobenzene typically involves the following steps:
Halogenation: The introduction of iodine atoms into the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, the reaction of benzene with iodine in the presence of an oxidizing agent such as nitric acid can yield diiodobenzene.
Fluorination: The introduction of a fluorine atom can be achieved through nucleophilic aromatic substitution reactions. For example, the reaction of diiodobenzene with a fluorinating agent such as potassium fluoride can yield fluorodiiodobenzene.
Ethoxylation: The introduction of an ethoxy group can be achieved through nucleophilic substitution reactions. For example, the reaction of fluorodiiodobenzene with an ethoxy group donor such as ethanol in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes described above. These methods may utilize continuous flow reactors and other advanced technologies to optimize reaction conditions and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-fluoro-1,4-diiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of this compound include:
Nucleophiles: Potassium fluoride, sodium ethoxide
Electrophiles: Iodine, nitric acid
Catalysts: Palladium catalysts for coupling reactions
Solvents: Ethanol, dichloromethane
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can yield various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-fluoro-1,4-diiodobenzene has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and other bioactive compounds.
Chemical Biology: It is used in the study of biological processes and the development of new biochemical tools.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-fluoro-1,4-diiodobenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets and pathways, leading to a range of effects. For example, in coupling reactions, the compound can form new carbon-carbon bonds through the interaction with palladium catalysts and boronic acids or esters.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-3-fluoro-1,4-diiodobenzene can be compared with other similar compounds, such as:
2-Fluoro-1,4-diiodobenzene: This compound lacks the ethoxy group, which can affect its reactivity and applications.
2-Ethoxy-1,4-diiodobenzene: This compound lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluoro-1,4-diiodobenzene: This compound lacks the ethoxy group, which can affect its reactivity and applications.
The presence of both the ethoxy and fluorine groups in this compound makes it unique and can influence its reactivity and applications in various fields of scientific research.
Eigenschaften
Molekularformel |
C8H7FI2O |
|---|---|
Molekulargewicht |
391.95 g/mol |
IUPAC-Name |
2-ethoxy-3-fluoro-1,4-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2H2,1H3 |
InChI-Schlüssel |
WTDOMKXMNPYULF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1F)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)


![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)



![disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)


